Product packaging for hemoglobin Trollhattan(Cat. No.:CAS No. 159002-77-4)

hemoglobin Trollhattan

Cat. No.: B1176743
CAS No.: 159002-77-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hemoglobin Trollhattan is a rare human hemoglobin variant caused by a point mutation in the beta-globin gene (HBB), resulting in a valine to glutamic acid substitution at codon 20 [beta 20(B2)Val->Glu] . This genetic alteration was first identified in a Swedish family and is associated with congenital erythrocytosis (an increased red blood cell count) due to its increased oxygen affinity . The mechanism involves a destabilization of the deoxygenated (Tense) state of the hemoglobin molecule, favoring the high-affinity oxygenated (Relaxed) state and thereby reducing oxygen delivery to tissues; this triggers a compensatory polycythemia in heterozygous carriers . From a research perspective, Hb Trollhattan provides a valuable model for studying the structure-function relationships of hemoglobin, particularly the role of the B2 valine residue in the alpha1beta1 subunit interface and its importance for allosteric regulation and heme-heme cooperativity . Investigation of this variant, often using techniques like isoelectric focusing, HPLC, and DNA sequence analysis, offers critical insights into the molecular basis of oxygen transport and its pathologies . Research applications for this compound include functional studies of hemoglobinopathies, investigations into the genetic basis of erythrocytosis, and fundamental biochemical research on allosteric proteins . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

159002-77-4

Molecular Formula

C12H21NO2

Synonyms

hemoglobin Trollhattan

Origin of Product

United States

Genetic and Molecular Characterization of Hemoglobin Trollhattan

Discovery and Historical Context of Hemoglobin Trollhattan Identification

This compound was first identified in a 23-year-old Swedish male who presented with moderate erythrocytosis, a condition characterized by an increased number of red blood cells. nih.govscispace.com The initial investigation utilized isoelectric focusing (IEF) to detect the abnormal hemoglobin. nih.govscispace.com Subsequent genetic analysis confirmed the presence of a novel beta-globin variant. nih.gov Further investigation revealed that this hemoglobin variant was present in three generations of the patient's family, indicating a clear hereditary pattern. nih.govscispace.com

Following its initial discovery in a Swedish family, this compound has been identified in other, more diverse populations, demonstrating that its occurrence is not limited to its region of origin. Notably, the variant has been reported in the Italian population. One specific case involved a family with a Romanian father and a Neapolitan mother, where the father and son were found to be heterozygous for this compound. These findings illustrate the migration of hemoglobin disorders beyond their initial geographical locations.

Genomic Basis of this compound

The underlying cause of this compound is a specific mutation within the gene responsible for producing the beta-globin chains of hemoglobin.

The mutation responsible for this compound is located on the beta-globin gene (HBB). nih.gov The HBB gene, situated on chromosome 11, provides the genetic code for the beta-globin protein, a critical component of adult hemoglobin. medlineplus.govmedlineplus.govnih.gov Mutations in this gene can lead to the production of structurally altered hemoglobin variants or a reduced rate of synthesis of beta-globin chains, as seen in beta-thalassemia. medlineplus.govnih.gov

Genetic sequencing of the HBB gene in individuals with this compound revealed a specific point mutation. nih.gov This mutation is a transversion where a thymine (B56734) (T) nucleotide is replaced by an adenine (B156593) (A) nucleotide at position 112 of the gene. This single nucleotide change occurs within codon 20 of the beta-globin gene, changing the DNA sequence from GTG to GAG. nih.govpsu.edu

The nucleotide transversion directly alters the genetic code, leading to a change in the amino acid sequence of the beta-globin protein. The original codon, GTG, codes for the amino acid Valine, while the mutated codon, GAG, codes for Glutamic Acid. nih.gov Consequently, at the 20th position of the beta-globin chain (also designated as B2 in the helical structure), Valine is replaced by Glutamic Acid. nih.govscispace.compsu.edu This specific substitution, β20(B2)Val→Glu, defines the this compound variant. nih.govpsu.edu

Research Findings Summary

The following tables provide a summary of the key genetic and molecular characteristics of this compound based on research findings.

Table 1: Discovery and Population Data

FeatureDescriptionSource
Initial Identification Discovered in a 23-year-old male with moderate erythrocytosis. nih.govscispace.com
Founding Population A Swedish family, with the variant present across three generations. nih.govscispace.com
Diverse Populations Subsequently reported in Italian and Romanian/Neapolitan individuals.

Table 2: Genomic and Molecular Details

FeatureDetailSource
Affected Gene Beta-globin (HBB) nih.govmedlineplus.govnih.gov
Mutation Location Codon 20 of the HBB gene nih.govpsu.edu
Nucleotide Change GTG → GAG (specifically a T>A transversion at nucleotide 112) nih.govpsu.edu
Amino Acid Substitution Valine → Glutamic Acid (β20(B2)Val→Glu) nih.govscispace.compsu.edu

Comparative Molecular Genetics

The molecular characteristics of this compound become clearer when compared with other hemoglobin variants, particularly those with similar structural alterations or functional consequences.

Positional Homology with Other Variants (e.g., Hb Olympia β20(B2)Val→Met)

This compound is part of a group of hemoglobin variants that exhibit substitutions at the same amino acid position, β20(B2). This position is located in the B-helix of the beta-globin chain. Another notable variant at this position is Hemoglobin Olympia, where valine is replaced by methionine (β20(B2)Val→Met). Current time information in Trollhättan, SE.quora.com Both this compound and Hemoglobin Olympia are associated with increased oxygen affinity and resultant erythrocytosis. Current time information in Trollhättan, SE.quora.com

The shared location of these mutations underscores the critical role of the β20 residue in modulating hemoglobin's oxygen-binding properties. The substitution of the native valine with either a negatively charged glutamic acid (in Hb Trollhattan) or a larger, nonpolar methionine (in Hb Olympia) disrupts the normal conformational dynamics of the hemoglobin molecule, favoring a state with higher oxygen affinity.

A third variant, Hemoglobin Uxbridge (β20(B2)Val→Gly), also involves a substitution at this same position. However, the replacement of valine with a smaller glycine (B1666218) residue results in only a mild increase in oxygen affinity. This highlights that the specific physicochemical properties of the substituted amino acid at the β20 position play a crucial role in the degree to which oxygen affinity is altered.

Hemoglobin VariantAmino Acid SubstitutionFunctional Consequence
This compound β20(B2) Valine → Glutamic AcidIncreased oxygen affinity
Hemoglobin Olympia β20(B2) Valine → MethionineIncreased oxygen affinity
Hemoglobin Uxbridge β20(B2) Valine → GlycineMildly increased oxygen affinity

Distinctive Molecular Characteristics Among High-Oxygen-Affinity Hemoglobins (B146990)

High-oxygen-affinity hemoglobins are a class of variants that exhibit a left-shifted oxygen-hemoglobin dissociation curve, meaning they bind oxygen more tightly and release it less readily to the tissues. The underlying molecular mechanisms for this increased affinity can vary depending on the specific location and nature of the amino acid substitution.

Mutations can affect several key regions of the hemoglobin molecule, including the α1β2 interface, the C-terminal region of the β-chain, and the binding site for 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), an allosteric effector that reduces oxygen affinity. Many high-affinity variants have alterations at the α1β2 interface, which is crucial for the conformational transition between the low-affinity T (tense) state and the high-affinity R (relaxed) state.

The substitution in this compound at the β20 position, within the B-helix, is distinct from many other high-affinity variants that involve the α1β2 interface directly. The introduction of a negatively charged glutamic acid residue is thought to destabilize the T-state conformation, thereby shifting the allosteric equilibrium towards the R-state. This stabilization of the high-affinity conformation is the primary molecular basis for its increased oxygen affinity. preprints.org

Implications of Amino Acid Substitution on Globin Chain Conformation and Protein Integrity

The substitution of a nonpolar valine with a negatively charged glutamic acid at the β20(B2) position has significant implications for the local and global conformation of the beta-globin chain and the integrity of the hemoglobin tetramer.

Valine, being a hydrophobic amino acid, typically resides within the interior of the protein, contributing to its stable folded structure. pearson.com The introduction of a charged glutamic acid residue at this position can disrupt these hydrophobic interactions. nih.gov This disruption can lead to localized conformational changes within the B-helix and adjacent regions.

The primary consequence of this conformational change is the destabilization of the T-state, the conformation of deoxyhemoglobin. The T-state is stabilized by a network of salt bridges and hydrogen bonds, and alterations to the globin chain's structure can interfere with these interactions. utah.edunih.gov By destabilizing the low-affinity T-state, the Val→Glu substitution in this compound makes it energetically more favorable for the molecule to adopt the high-affinity R-state, even at lower oxygen tensions. This shift in the conformational equilibrium is the direct cause of the observed increase in oxygen affinity.

Biochemical and Functional Aspects of Hemoglobin Trollhattan

Oxygen Binding and Dissociation Characteristics

The defining functional feature of Hemoglobin Trollhattan is its altered interaction with oxygen, which deviates significantly from that of the normal Hemoglobin A (HbA).

Demonstration of Increased Oxygen Affinity

Functional studies have unequivocally demonstrated that this compound exhibits a markedly increased affinity for oxygen. nih.govpsu.edu This heightened affinity means that the variant hemoglobin binds oxygen more readily and holds onto it more tightly than normal hemoglobin. The substitution of the nonpolar valine with the negatively charged glutamic acid at the β20 position is the direct cause of this characteristic. nih.govscispace.com This specific mutation occurs at the same position as another high-affinity variant, Hemoglobin Olympia (β20 Val→Met), further highlighting the critical role of this residue in modulating oxygen binding. nih.govscispace.com The clinical consequence of this high oxygen affinity is a condition known as erythrocytosis, where the body produces an excess of red blood cells to compensate for the reduced oxygen delivery to tissues. nih.govscispace.com

Alteration of Oxygen Equilibrium Curve and P50 Value

The increased oxygen affinity of this compound directly translates to a significant alteration of its oxygen equilibrium curve (OEC). The OEC, which graphically represents the relationship between the partial pressure of oxygen (PO2) and the percentage of hemoglobin saturated with oxygen, is shifted to the left for this variant. researchgate.netdroracle.ai

A key parameter used to quantify hemoglobin's oxygen affinity is the P50 value, defined as the partial pressure of oxygen at which the hemoglobin is 50% saturated. droracle.aiacutecaretesting.orgwikipedia.org For normal Hemoglobin A, the P50 value is typically around 26-27 mmHg. droracle.ai In high-affinity hemoglobin variants like this compound, the leftward shift of the OEC corresponds to a decreased P50 value. scispace.comdroracle.ai This lower P50 value quantitatively confirms that less oxygen pressure is required to achieve 50% saturation, reflecting the hemoglobin's stronger grip on oxygen molecules. droracle.aiwikipedia.org

Table 1: Comparison of Oxygen Binding Parameters

Parameter Normal Hemoglobin (HbA) High-Affinity Hemoglobin (e.g., Hb Trollhattan)
Oxygen Affinity Normal Increased
OEC Position Normal Shifted to the Left

| P50 Value | ~26-27 mmHg | Decreased |

Mechanisms Impairing Oxygen Release to Tissues

The primary physiological consequence of increased oxygen affinity is the impaired release of oxygen to peripheral tissues. researchgate.net Oxygen delivery is dependent on the hemoglobin molecule's ability to both bind oxygen effectively in the high partial pressure environment of the lungs and release it efficiently in the lower partial pressure environment of the tissues.

With this compound, the left-shifted oxygen equilibrium curve means that at the lower partial pressures of oxygen found in capillaries of muscles and organs, the hemoglobin remains more highly saturated. droracle.ai It does not unload its oxygen cargo as readily as normal hemoglobin. This reduced dissociation of oxygen from the heme iron impairs the availability of oxygen for cellular respiration in the tissues, leading to a state of relative tissue hypoxia despite normal arterial oxygen saturation.

Allosteric Regulation Perturbations

The functional changes observed in this compound are rooted in disturbances to its allosteric regulation, which governs the conformational changes between its low-affinity and high-affinity states.

Impact on Hemoglobin Quaternary Structure (Tense vs. Relaxed States)

Hemoglobin's cooperative binding of oxygen is structurally mediated by a transition in its quaternary structure between two main conformations: the "Tense" (T) state and the "Relaxed" (R) state. The T-state has a low affinity for oxygen and is the predominant form of deoxyhemoglobin. The R-state has a high affinity for oxygen and is the predominant form of oxyhemoglobin. researchgate.netyoutube.com

In high-affinity hemoglobin variants, the amino acid substitution facilitates the stabilization of the hemoglobin molecule in its high-affinity R-state. scispace.comresearchgate.net The β20 Val→Glu mutation in this compound is believed to favor the R-state conformation, even at lower oxygen tensions. This stabilization of the relaxed configuration means that the equilibrium between the T and R states is shifted towards the R-state. scispace.com Consequently, the molecule more readily adopts and maintains the high-affinity structure, which explains its increased oxygen binding and reduced release. researchgate.net

Table 2: Quaternary State Equilibrium

Hemoglobin Type Predominant State in Deoxy Form Predominant State in Oxy Form Equilibrium Shift
Normal Hemoglobin (HbA) Tense (T) State Relaxed (R) State Balanced T ↔ R

| This compound | Tense (T) State | Relaxed (R) State | Shifted towards R-State |

Modulatory Effects on Cooperative Oxygen Binding

Cooperative binding is the phenomenon whereby the binding of one oxygen molecule to a heme group in the hemoglobin tetramer increases the affinity of the remaining heme groups for oxygen. This is a result of the transition from the T-state to the R-state. youtube.com

The mutation in this compound, by pre-stabilizing the R-state, modulates this cooperative process. scispace.com While the fundamental mechanism of cooperativity remains, the initial energy barrier to transition from the T to the R state is effectively lowered. This means that the binding of the first oxygen molecule is more favorable than in Hemoglobin A, and the subsequent transition to the fully oxygenated, high-affinity R-state is more readily achieved. This altered allosteric behavior underlies the observed high oxygen affinity and the characteristic left-shift of the oxygen dissociation curve.

Pathophysiological Mechanisms Associated with Hemoglobin Trollhattan

Pathogenesis of Compensatory Erythrocytosis

The development of compensatory erythrocytosis in individuals with Hemoglobin Trollhattan is a direct consequence of the body's attempt to counteract chronic tissue hypoxia. The process is initiated by the kidneys, which are highly sensitive to changes in oxygen levels.

Hemoglobin's primary function is to transport oxygen from the lungs to the peripheral tissues. This process relies on a delicate balance of oxygen binding in the high-oxygen environment of the lungs and oxygen release in the low-oxygen environment of the tissues. Hemoglobin variants with high oxygen affinity, such as this compound, bind oxygen more tightly, resulting in a decreased ability to release oxygen to the tissues.

This impaired oxygen unloading leads to a state of persistent tissue hypoxia. The body's primary sensor for systemic oxygen levels is located in the kidneys. In response to reduced oxygen availability, specialized cells in the kidneys increase the production and secretion of the hormone erythropoietin (EPO). EPO travels through the bloodstream to the bone marrow, where it stimulates the proliferation and differentiation of erythroid progenitor cells, leading to an increased production of red blood cells (erythropoiesis). The resulting increase in the total number of red blood cells, and consequently the total amount of hemoglobin, is an attempt to compensate for the reduced oxygen-carrying efficiency of the abnormal hemoglobin and restore adequate oxygen supply to the tissues. This condition is known as secondary erythrocytosis, as it is a response to an underlying issue of tissue hypoxia.

The EPO-mediated increase in erythroid proliferation is governed by complex intracellular signaling pathways. When EPO binds to its receptor (EPOR) on the surface of erythroid progenitor cells, it activates a series of downstream signaling cascades that promote cell survival, proliferation, and differentiation.

One of the critical pathways activated is the Janus kinase 2/Signal Transducer and Activator of Transcription 5 (JAK2/STAT5) pathway. Upon EPO binding, JAK2 is activated, which in turn phosphorylates and activates STAT5. Activated STAT5 then translocates to the nucleus, where it induces the transcription of genes responsible for the survival and proliferation of erythroid precursors.

Another key signaling cascade is the RAS/RAF/MAPK pathway. Activation of this pathway is crucial for promoting the proliferation and preventing the premature death (apoptosis) of erythroid progenitor cells. The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway also plays a significant role by protecting erythroid progenitors from apoptosis and regulating EPO-induced mitogenic responses. The coordinated action of these pathways ensures a controlled expansion of the erythroid cell population in response to EPO stimulation.

Signaling Pathway Key Components Primary Function in Erythropoiesis
HIF-EPO Pathway Hypoxia-Inducible Factors (HIF), Erythropoietin (EPO)Senses tissue hypoxia and stimulates EPO production.
EPO-EPOR Pathway Erythropoietin (EPO), Erythropoietin Receptor (EPOR)Initiates intracellular signaling upon EPO binding to promote erythroid cell development.
RAS/RAF/MAPK Pathway SHC, GRB2, SOS1Promotes proliferation and prevents apoptosis of erythroid progenitors.
PI3K/AKT Pathway PI3 Kinase, AKT (Protein Kinase B)Protects cells from apoptosis and regulates mitogenic responses.

Molecular Basis of Impaired Oxygen Delivery

The molecular abnormality in this compound lies in the beta-globin chain. A single point mutation in the beta-globin gene (HBB) results in the substitution of the amino acid valine with glutamic acid at the 20th position (β20(B2)Val→Glu). This specific substitution is responsible for the hemoglobin molecule's increased affinity for oxygen.

This mutation occurs at the same position as another high-affinity variant, Hemoglobin Olympia (β20(B2)Val→Met). Structural changes in hemoglobin, particularly those in the α1β2 interface or at the C-terminus, can destabilize the tense (T) state of the hemoglobin molecule. The T state is the deoxygenated, low-affinity form of hemoglobin, which is crucial for efficient oxygen release in the tissues. By favoring the relaxed (R) or high-affinity state, the mutation in this compound shifts the oxygen-hemoglobin dissociation curve to the left, meaning that a lower partial pressure of oxygen is required to saturate the hemoglobin, and consequently, less oxygen is released at the partial pressures found in peripheral tissues.

Influence of Genetic Origin on Phenotypic Manifestations

This compound is an inherited condition, passed down through families in an autosomal dominant pattern. This means that an individual only needs to inherit one copy of the mutated gene from one parent to exhibit the trait.

The variant was first identified in a 23-year-old Swedish male and was subsequently found in three generations of his family, indicating its hereditary nature. While initially described in a Swedish family, this compound has since been identified in other populations, such as in an Italian family, demonstrating that the mutation is not confined to a single geographic area. The primary phenotypic manifestation associated with the heterozygous state for this compound is a moderate and compensatory erythrocytosis.

Advanced Methodologies for the Academic Study of Hemoglobin Trollhattan

Chromatographic and Electrophoretic Techniques

Chromatographic and electrophoretic methods are foundational in the initial detection and characterization of hemoglobin variants. These techniques separate hemoglobin molecules based on their physicochemical properties, such as charge and size.

High-Performance Liquid Chromatography (HPLC) for Variant Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the screening and presumptive identification of hemoglobinopathies. This technique utilizes a column packed with a stationary phase, typically with ion-exchange properties, to separate different hemoglobin fractions based on their interaction with the column material as a mobile phase of varying ionic strength is passed through it.

In the case of Hemoglobin Trollhattan, cation-exchange HPLC is a particularly effective method. Anion exchange HPLC has been shown to successfully separate this compound from the normal Hemoglobin A (HbA) researchgate.net. In heterozygous individuals, HPLC analysis of the hemolysate reveals a distinct peak corresponding to the abnormal hemoglobin. Quantitative analysis of the chromatogram in individuals heterozygous for this compound indicates that the variant constitutes approximately 40-44% of the total hemoglobin google.com. This quantitative data is vital for the initial characterization and for guiding further genetic analysis.

Table 1: Quantitative HPLC Findings in a Heterozygote for this compound
Hemoglobin FractionPercentage (%)
This compound40 - 44
Hemoglobin A2 (HbA2)2.2 - 2.3
Fetal Hemoglobin (HbF)< 1.0

Isoelectric Focusing (IEF) in Hemoglobin Variant Characterization

Isoelectric focusing is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a protein has no net electrical charge. In IEF, proteins migrate through a pH gradient until they reach the location where the pH equals their pI, at which point their migration ceases.

Capillary Electrophoresis (CE) for Hemoglobin Profiling

Capillary electrophoresis is a modern, automated separation technique that offers high resolution and rapid analysis of hemoglobin fractions. In CE, charged molecules migrate through a narrow capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on differences in the charge-to-size ratio of the molecules.

While specific electropherograms for this compound are not widely published, the principles of CE make it a highly suitable method for its analysis. The technique provides a quantitative profile of hemoglobin fractions, and its high resolving power can differentiate between various normal and abnormal hemoglobins (B146990) springernature.comnih.gov. The automated nature of CE allows for high-throughput screening, making it an efficient tool in clinical and research laboratories for the initial investigation of suspected hemoglobinopathies springernature.com. The resulting electropherogram provides a distinct pattern of peaks, with each peak representing a different hemoglobin fraction, which can then be quantified.

Molecular Genetic Analysis

While protein-based methods are essential for initial detection, definitive identification and characterization of hemoglobin variants rely on molecular genetic analysis to pinpoint the precise mutation in the globin genes.

DNA Amplification and Nucleotide Sequencing of the Beta-Globin Gene

The gold standard for identifying the genetic basis of a hemoglobin variant is DNA sequencing of the responsible globin gene. For this compound, which is a beta-globin chain variant, this involves the analysis of the HBB gene.

The process begins with the amplification of the beta-globin gene from the patient's genomic DNA using the polymerase chain reaction (PCR). Subsequent nucleotide sequencing of the amplified DNA reveals the precise genetic mutation. In the case of this compound, sequencing has identified a single nucleotide substitution in codon 20 of the beta-globin gene, where guanine (B1146940) (G) is replaced by adenine (B156593) (A) (GTG → GAG) scispace.comnih.gov. This mutation results in the substitution of the amino acid valine with glutamic acid at the 20th position of the beta-globin polypeptide chain (β20(B2)Val→Glu) scispace.comnih.gov.

Table 2: Genetic and Amino Acid Change in this compound
GeneCodonNucleotide ChangeAmino Acid Change
Beta-Globin (HBB)20GTG → GAGValine → Glutamic Acid

Application of Next-Generation Sequencing (NGS) for Comprehensive Variant Identification

Next-Generation Sequencing (NGS) has revolutionized the field of genetic diagnostics by allowing for the simultaneous sequencing of multiple genes or even the entire genome at a high throughput and decreasing cost nih.gov. In the context of hemoglobinopathies, targeted NGS panels that include the alpha- and beta-globin genes, as well as other genes known to cause or modify red blood cell disorders, are increasingly utilized.

For a rare variant like this compound, which is associated with erythrocytosis, NGS offers a comprehensive approach. An NGS panel for erythrocytosis would typically include the HBB gene and could simultaneously screen for other genetic causes of this condition haematologica.orgnih.govfrontiersin.org. This is particularly advantageous as it can help to rule out other potential causes of the patient's phenotype in a single analysis. The ability of NGS to detect not only single nucleotide variants but also insertions, deletions, and copy number variations provides a complete picture of the genetic landscape of the globin genes mdpi.com. This comprehensive analysis is invaluable for complex cases and for identifying novel or rare mutations.

Amplification Refractory Mutation System-Polymerase Chain Reaction (ARMS-PCR) for Targeted Variant Detection

The Amplification Refractory Mutation System-Polymerase Chain Reaction (ARMS-PCR) is a highly specific and straightforward method for detecting known point mutations, such as the one causing this compound. This technique, also referred to as allele-specific PCR, operates on the principle that for successful DNA amplification by Taq polymerase, the 3'-end of the PCR primer must precisely match the template DNA sequence.

To detect the this compound mutation (β22(B4)Glu→Gly), which results from a GAG to GGG change in codon 22 of the β-globin gene, a specialized set of primers is designed. The methodology involves setting up two parallel PCR reactions. The first reaction uses a "normal" primer that is complementary to the wild-type β-globin allele (GAG). The second reaction employs a "mutant" primer, specifically designed to be complementary to the Trollhattan variant allele (GGG). A common reverse primer is utilized in both reactions.

The presence or absence of an amplified DNA product in each reaction, typically visualized via gel electrophoresis, determines the genotype.

Normal Genotype (AA): A PCR product will only be visible in the reaction with the normal primer.

Heterozygous Genotype (AS): PCR products will be visible in both the normal and the mutant primer reactions.

Homozygous Variant (SS): A PCR product will only be visible in the reaction with the mutant primer.

This technique provides a clear and reliable method for genotyping specific, known mutations and is widely used in the diagnosis of hemoglobinopathies.

Primer Type Target Allele 3'-End Sequence Detail Expected PCR Product
Normal ForwardWild-Type β-GlobinComplementary to GA G at Codon 22Yes, in Normal or Heterozygous samples
Mutant ForwardHb TrollhattanComplementary to GG G at Codon 22Yes, in Heterozygous or Homozygous Variant samples
Common ReverseBoth AllelesBinds downstream of the mutation siteN/A

Mass Spectrometric Approaches

Mass spectrometry (MS) has become an indispensable tool for the rapid and accurate characterization of hemoglobin variants. Its high sensitivity and precision allow for the unambiguous identification of variants based on changes in the molecular mass of the globin chains.

Electrospray Triple Quadrupole Mass Spectrometry (ESI TQMS) for Intact Globin Chain Mass Analysis

Electrospray Ionization (ESI) mass spectrometry is a powerful technique for determining the precise molecular weight of intact proteins, including the α- and β-globin chains of hemoglobin. In this process, a whole blood sample is diluted and denatured, and then introduced into the ESI source where the globin molecules are ionized. A mass analyzer, such as a triple quadrupole (TQMS) or time-of-flight (TOF) instrument, then measures the mass-to-charge ratio of these ions, allowing for the calculation of the protein's exact molecular mass.

The amino acid substitution in this compound, where glutamic acid is replaced by glycine (B1666218) (β22(B4)Glu→Gly), leads to a predictable decrease in the mass of the β-globin chain. This mass shift is the primary indicator of the variant's presence. The high precision of modern mass spectrometers allows for the reliable detection of such changes.

Component Molecular Mass (Da) Mass Change Calculation Resulting Mass Shift
Glutamic Acid (residue)129.11
Glycine (residue)57.05
Mass Difference 57.05 Da - 129.11 Da-72.06 Da

The detection of a β-globin chain with a mass that is approximately 72.06 Da lighter than the normal β-chain is a strong indicator of the this compound variant.

Correlating Mass Information with Other Analytical Data for Presumptive Identification

For a comprehensive and confident presumptive identification, data from mass spectrometry is often correlated with results from other analytical methods. Techniques like cation-exchange high-performance liquid chromatography (CE-HPLC) and capillary electrophoresis are first-line screening tools that can detect the presence of abnormal hemoglobin variants by observing altered retention or migration times.

When a screening method like HPLC detects an unidentified variant peak, subsequent analysis by ESI-MS can provide the exact mass of the variant globin chain. The combination of these data points—for instance, an abnormal peak in the HPLC chromatogram along with the specific mass decrease of 72.06 Da in the β-chain—creates a powerful and highly specific presumptive identification of this compound. This integrated approach enhances diagnostic accuracy and can often reduce the need for confirmatory DNA sequencing.

Epidemiological and Population Genetics of Hemoglobin Trollhattan

Geographical Distribution and Trajectories of Identification

The geographical distribution of Hemoglobin Trollhättan is, based on available scientific literature, exceptionally limited. It has been identified in a single family of Swedish origin scispace.comnih.gov. The variant was first discovered in a 23-year-old Swedish male who presented with moderate erythrocytosis scispace.comnih.gov. The etymology of the variant's name is geographical, likely linked to the city of Trollhättan in Sweden, connecting the discovery to its place of origin.

Subsequent investigation and family studies confirmed the presence of the variant within this specific kindred, but there have been no reports of Hemoglobin Trollhättan being identified in other families or populations globally . This contrasts sharply with other hemoglobin variants like HbS (sickle cell) or HbE, which are prevalent across broad geographical belts. The identification trajectory of Hemoglobin Trollhättan has thus been static, confined to the initial proband and his relatives. The discovery was made possible through protein analysis by isoelectric focusing, followed by genetic confirmation via amplification and sequencing of the β-globin gene, which identified a heterozygous GTG→GAG mutation at codon 20 scispace.comnih.gov.

Table 1: Identification Profile of Hemoglobin Trollhättan
ParameterDescription
Place of First IdentificationSweden nih.gov
Proband23-year-old Swedish male scispace.comnih.gov
Associated Clinical FindingModerate erythrocytosis scispace.comnih.gov
Known Global DistributionConfined to the original Swedish family scispace.comnih.gov

Inheritance Patterns and Familial Segregation Across Generations

The inheritance pattern of Hemoglobin Trollhättan was clearly elucidated during the initial investigation. The study of the proband's family revealed that the variant was present in three consecutive generations scispace.comnih.gov. This vertical transmission pattern, from parent to child, is the hallmark of an autosomal dominant mode of inheritance.

In this pattern, a single copy of the mutated gene (heterozygosity) is sufficient to produce the variant hemoglobin and its associated phenotype (in this case, increased oxygen affinity and erythrocytosis). Each child of an affected individual has a 50% probability of inheriting the mutant allele. The familial segregation of Hemoglobin Trollhättan followed this expectation, confirming its genetic transmission as a stable, heritable trait within the family. All affected family members were found to be heterozygous for the β-globin gene mutation nih.gov.

Table 2: Genetic and Inheritance Characteristics of Hemoglobin Trollhättan
FeatureDetails
Mode of InheritanceAutosomal Dominant
Familial ObservationPresent in three generations of the index family scispace.comnih.gov
Genotype of Affected IndividualsHeterozygous for the GTG→GAG mutation at codon 20 of the β-globin gene nih.gov

Genetic Epidemiology of Rare Hemoglobin Variants in Specific Populations

The discovery of Hemoglobin Trollhättan is contextualized by the broader field of hemoglobinopathy epidemiology. Globally, inherited hemoglobin disorders are the most common monogenic diseases, with up to 7% of the world's population being carriers nih.gov. However, the prevalence and type of variants are highly dependent on ethnicity and geography. In Sweden, as in other Nordic countries, the landscape of hemoglobinopathies has been significantly shaped by immigration from endemic regions such as the Middle East, Southeast Asia, and Africa nih.govresearchgate.net. Consequently, the most frequently encountered hemoglobin disorders are β-thalassemia and sickle cell anemia in these immigrant communities nih.govresearchgate.net.

In contrast, rare, "private" variants like Hemoglobin Trollhättan, discovered in the indigenous Swedish population, are exceedingly uncommon. Studies on rare β-chain hemoglobin variants in Swedish patients have identified other unique mutations, but these typically represent isolated cases or single families, similar to Hemoglobin Trollhättan tandfonline.comnih.gov. The genetic epidemiology of rare variants in this population is therefore one of sporadic, de novo mutations or low-frequency founder effects that have not undergone positive selection and remain confined to specific lineages. The incidence rate for thalassemia among native-born Swedes is very low, estimated at 0.7 per 100,000, underscoring the rarity of such genetic traits in this population compared to immigrant groups nih.govresearchgate.net.

Table 3: Comparative Epidemiology of Hemoglobin Variants in Sweden
Variant TypeAffected Population in SwedenPrevalence Context
Thalassemia (α and β)Primarily first- and second-generation immigrants from the Middle East and Southeast Asia nih.govresearchgate.netRelatively common in these specific communities; a significant public health consideration nih.gov
Sickle Cell Anemia (HbS)Primarily immigrants from Sub-Saharan Africa nih.govresearchgate.netConcentrated in specific immigrant populations nih.gov
Hemoglobin TrollhättanA single family of native Swedish origin scispace.comnih.govExtremely rare "private" variant with no known population prevalence.
Other Rare Variants (e.g., Hb Malmö, Hb Stockholm)Isolated Swedish families or individuals tandfonline.comresearchgate.netSporadic and rare, often discovered incidentally.

Future Directions in Hemoglobin Trollhattan Research

Structural Biology Approaches for Detailed Atomic Insights into Globin Fold Changes

To fully comprehend the functional consequences of the β20(B2)Val→Glu mutation in Hemoglobin Trollhattan, it is imperative to obtain a high-resolution three-dimensional structure of the variant protein. Advanced structural biology techniques are critical for elucidating the precise atomic-level changes in the globin fold.

Complementing X-ray crystallography, cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for determining the structures of macromolecules in their near-native state in solution. rcsb.orgresearchgate.netbohrium.comnih.govpnas.org For a protein like hemoglobin, which is known to exist in different conformational states, cryo-EM can potentially capture these dynamic structures. This would be particularly valuable for visualizing the tense (T) and relaxed (R) states of this compound and understanding how the mutation influences the equilibrium between these states.

Structural Biology TechniquePotential Insights for this compound
X-ray Crystallography - Atomic-resolution structure of the variant. - Precise changes in amino acid side-chain interactions. - Alterations in the α1β2 interface, crucial for allosteric regulation.
Cryo-Electron Microscopy (Cryo-EM) - Structure in a near-native, solution state. - Potential to visualize different allosteric states (T and R). - Insights into the dynamics of the globin fold.

Advanced Computational Modeling of Protein-Ligand Interactions and Allosteric Transitions

Computational modeling provides a dynamic perspective on the structural information obtained from experimental methods. These in silico approaches can simulate the behavior of this compound over time, offering insights into its function that are not accessible through static structures alone.

Molecular dynamics (MD) simulations can be employed to model the behavior of this compound at an atomic level. proquest.comnih.govfz-juelich.defhedin.comelifesciences.org By simulating the movements of every atom in the protein and surrounding solvent over nanoseconds to microseconds, MD can reveal how the β20(B2)Val→Glu mutation alters the flexibility and dynamics of the globin chains. These simulations can also be used to study the process of oxygen binding and release, providing a detailed picture of the protein-ligand interactions that contribute to its high oxygen affinity.

Furthermore, computational models can be used to explore the allosteric transitions in this compound. nih.govaip.orgarxiv.org Allostery in hemoglobin is the process by which the binding of oxygen to one heme group influences the binding affinity of the other heme groups. By applying theoretical models of allostery to the specific case of this compound, researchers can predict how the mutation shifts the conformational equilibrium towards the high-affinity R state, thereby explaining its functional properties.

Development of Novel Analytical and Diagnostic Platforms for Rare Hemoglobinopathies

The diagnosis of rare hemoglobin variants like Trollhattan often requires specialized techniques beyond routine hematological analysis. Future research should focus on developing and refining high-throughput and highly specific diagnostic platforms.

Next-generation sequencing (NGS) has revolutionized the genetic diagnosis of hemoglobinopathies. ashpublications.orgmdpi.comfrontiersin.orgnih.govashpublications.org By allowing for the simultaneous sequencing of the α- and β-globin genes, NGS can rapidly and accurately identify the specific mutation responsible for this compound, as well as any other co-inherited globin gene mutations that might modulate the clinical phenotype. The continued development of targeted NGS panels for hemoglobinopathies will improve the diagnostic yield and reduce the time to diagnosis for individuals with rare variants.

Mass spectrometry (MS) offers a powerful tool for the direct analysis of the hemoglobin protein. nih.govlcms.cznih.govchl.co.nzashpublications.org Techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and electrospray ionization (ESI) MS can precisely measure the molecular weight of the globin chains, allowing for the detection of variants based on the mass shift caused by the amino acid substitution. Top-down MS approaches can even pinpoint the location of the mutation by fragmenting the intact protein.

Capillary electrophoresis (CE) is another valuable technique for separating and quantifying hemoglobin variants. nih.govsebia.comnih.govsebia.comabacusdx.com CE offers high resolution and can often distinguish between variants with similar charges that may be difficult to separate by traditional electrophoresis methods. Continued advancements in CE technology, including automation and improved data analysis software, will enhance its utility in the routine screening and diagnosis of rare hemoglobinopathies.

Diagnostic PlatformApplication for this compound
Next-Generation Sequencing (NGS) - Definitive genetic diagnosis by identifying the specific mutation. - Detection of co-inherited globin gene mutations.
Mass Spectrometry (MS) - Direct detection of the variant protein based on its mass. - Potential for high-throughput screening.
Capillary Electrophoresis (CE) - High-resolution separation and quantification of the variant. - Improved screening for rare hemoglobin variants.

Elucidating Broader Physiological Impacts of High-Oxygen-Affinity Hemoglobins (B146990) Beyond Erythrocytosis

While erythrocytosis is the hallmark clinical finding in individuals with high-oxygen-affinity hemoglobins, the broader physiological consequences of altered oxygen transport are not fully understood. Future research should aim to investigate the systemic effects of chronically reduced oxygen delivery to the tissues.

Studies on individuals with high-affinity hemoglobin variants have suggested potential alterations in cardiovascular and autonomic function . nih.gov Research in this area could involve detailed cardiovascular assessments, including echocardiography, exercise stress testing, and monitoring of heart rate variability, to determine if there are long-term adaptations or subtle dysfunctions in the cardiovascular system.

The impact of high-oxygen-affinity on tissue oxygenation at the microcirculatory level is another important area for investigation. nih.gov Advanced imaging techniques and metabolic studies could be used to assess oxygen levels and cellular metabolism in various tissues, providing insights into how the body compensates for the reduced oxygen offloading from hemoglobin. Furthermore, exploring the physiological responses to challenges such as hypoxia or strenuous exercise in individuals with this compound can shed light on the adaptive mechanisms at play. illinois.edunih.gov

Investigation of Genetic Modifiers and Interacting Factors Influencing Variant Expression

The clinical presentation of hemoglobinopathies can be influenced by a variety of genetic factors outside of the primary globin gene mutation. Identifying these genetic modifiers is crucial for understanding the variability in disease severity and for developing personalized therapeutic approaches.

Genome-wide association studies (GWAS) can be a powerful tool for identifying genetic loci that influence the clinical phenotype of individuals with high-oxygen-affinity hemoglobins. By comparing the genetic makeup of individuals with varying degrees of erythrocytosis or other clinical manifestations, researchers may uncover novel genes that modulate the expression of the β-globin gene or the physiological response to altered oxygen transport.

Furthermore, the role of epigenetic regulation in globin gene expression is an active area of research. nih.govashpublications.orgencyclopedia.pubfrontiersin.orgresearchgate.net Epigenetic modifications, such as DNA methylation and histone modifications, can influence the level of expression of the β-globin gene. Investigating the epigenetic landscape of the β-globin locus in individuals with this compound could reveal whether epigenetic factors contribute to the amount of the variant hemoglobin produced and, consequently, the severity of the clinical phenotype.

Q & A

Q. What methodologies are effective for studying the evolutionary origin of this compound?

  • Methodological Answer : Perform phylogenetic analysis using hemoglobin gene sequences from global populations. Apply maximum likelihood or Bayesian inference to estimate mutation timelines. Population genetics tools (e.g., FST statistics) can detect selection pressures driving the variant’s prevalence .

Key Considerations for Methodological Rigor

  • Experimental Design : Ensure questions are specific, measurable, and feasible within resource constraints .
  • Data Validation : Replicate experiments across independent labs to confirm reproducibility .
  • Literature Synthesis : Critically appraise conflicting studies by evaluating sample sizes, methodologies, and potential biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.